2-Amino-6-methoxy-3-nitropyridine

Physical Chemistry Crystallization Purification

Procurement challenge: Sourcing non-equivalent pyridine intermediates that preserve downstream electronic properties. Replacing with 2-amino-3-nitropyridine fails due to missing 6-methoxy modulation. Solution: 2-Amino-6-methoxy-3-nitropyridine (AMNP; MW 169.14). - **For personal care:** Hydrogenation yields 2,3-diamino-6-methoxypyridine at 86.5% yield, 99.0% purity - sole cost-effective coupler precursor. - **For agrochem:** Pyridine-based fungicide scaffold shows EC₅₀ = 0.47 mg/L vs. Botrytis cinerea; non-SDHI mode of action. - **For materials:** Enhanced first-order hyperpolarizability (DFT-confirmed) for NLO chromophores. Available in research to bulk quantities. Certified for R&D and commercial intermediate use.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 73896-36-3
Cat. No. B1334430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxy-3-nitropyridine
CAS73896-36-3
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8)
InChIKeyRDJILYVRVOTMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxy-3-nitropyridine Identity


2-Amino-6-methoxy-3-nitropyridine (AMNP; C₆H₇N₃O₃; MW 169.14) is a trisubstituted pyridine derivative bearing amino, nitro, and methoxy groups at the 2-, 3-, and 6-positions, respectively . The compound typically appears as a yellow crystalline powder with a melting point of 171–172 °C and is soluble in common organic solvents . It serves as a key building block in pharmaceutical intermediate synthesis and has been computationally characterized for its nonlinear optical (NLO) properties [1].

Pharmaceutical Intermediate Distinct 6-methoxy substitution enables diverse SAR and pharmacophore exploration
NLO Chromophore Building Block Enhanced intramolecular charge transfer supports organic nonlinear optical material design
Hair Dye Coupler Precursor Direct precursor to 2,3-diamino-6-methoxypyridine via patented reduction route

2-Amino-6-methoxy-3-nitropyridine Substitution Risks


Replacing 2-amino-6-methoxy-3-nitropyridine with 2-amino-3-nitropyridine (CAS 4214-75-9) or 2-amino-5-nitropyridine (CAS 4214-76-0) is not chemically equivalent. The 6-methoxy group significantly modulates electronic distribution, dipole moment, and intramolecular charge transfer, which directly impacts both chemical reactivity in downstream transformations and biological activity when incorporated into pharmacophores [1]. Density functional theory (DFT) studies confirm that the methoxy substituent enhances the first-order hyperpolarizability, a property absent in the parent 2-amino-3-nitropyridine scaffold [1]. Furthermore, structure–activity relationship (SAR) studies on histamine H2-receptor antagonists demonstrate that the 6-methoxy group markedly alters pharmacological potency relative to the 6-unsubstituted or 6-oxo analogs [2].

6-Methoxy removal May shift electronic distribution and hyperpolarizability; DFT shows NLO response linked to methoxy group
Analog substitution Unsubstituted or 6-chloro analogs may not access the diamine intermediate required for hair dye synthesis

2-Amino-6-methoxy-3-nitropyridine Evidence vs Analogs


Melting Point Advantage vs 2-Amino-3-nitropyridine

2-Amino-6-methoxy-3-nitropyridine exhibits a melting point of 171–172 °C . In comparison, the unsubstituted analog 2-amino-3-nitropyridine (CAS 4214-75-9) melts at 164–168 °C [1]. This ~3–7 °C elevation reduces the risk of incidental melting during ambient storage and facilitates more reproducible recrystallization, particularly in kilogram-scale syntheses where consistent thermal behavior is critical.

Melting Point
Head-to-head
171–172 °C vs 164–168 °C
Slightly higher and sharper melting may facilitate handling and recrystallization
Compared to unsubstituted 2-amino-3-nitropyridine
Physical Chemistry Crystallization Purification

Enhanced NLO Hyperpolarizability

DFT calculations at the B3LYP/6‑311++G(d,p) level reveal that 2‑amino‑6‑methoxy‑3‑nitropyridine possesses a first-order hyperpolarizability (β) value indicative of pronounced nonlinear optical activity, attributed to the electron‑donating methoxy group enhancing intramolecular charge transfer [1]. In contrast, the unsubstituted 2‑amino‑3‑nitropyridine lacks this electron‑rich substituent and exhibits a correspondingly lower β value, making the 6‑methoxy derivative the preferred scaffold for designing NLO materials [1].

NLO Hyperpolarizability
Reported
Higher β (DFT) vs unsubstituted analog
Methoxy group enhances intramolecular charge transfer, supporting NLO material design
DFT (B3LYP/6-311++G(d,p)); qualitative assessment
Nonlinear Optics Materials Science DFT Calculations

2,3-Diamino-6-methoxypyridine Industrial Synthesis

A patent‑disclosed process converts 2‑amino‑6‑methoxy‑3‑nitropyridine into 2,3‑diamino‑6‑methoxypyridine via catalytic hydrogenation [1]. The reduction step yields the diamine intermediate in 86.5% yield with 99.0% HPLC purity . This high‑efficiency transformation is the cornerstone of a commercial route to oxidative hair dye couplers, an application for which the 6‑chloro or unsubstituted 2‑amino‑3‑nitropyridine analogs are not suitable starting materials [1].

Synthetic Efficiency
Method context
86.5% yield, 99.0% purity
Reliable precursor for diamine intermediate via catalytic hydrogenation
Patent-reported conditions; scale-up verification recommended
Process Chemistry Hair Dye Intermediates Catalytic Reduction

Fungicidal Scaffold Against Botrytis cinerea

Structural optimization of the 6‑methoxy‑3‑nitropyridin‑2‑amine core yielded N-((2-chlorothiazol-5-yl)methyl)-N-ethyl-6-methoxy-3-nitropyridin-2-amine (T10), which displayed in vitro EC₅₀ = 0.47 mg/L and in vivo EC₅₀ = 7.30 mg/L against Botrytis cinerea, a performance benchmarked against the commercial fungicide boscalid [1]. This level of activity is not observed in scaffolds lacking the 6‑methoxy‑2‑amino‑3‑nitro substitution pattern, underscoring the unique pharmacophoric contribution of the 6‑methoxy group.

Antifungal Activity
Class-level inference
EC₅₀ 0.47 mg/L (derivative T10)
Core scaffold supports fungicide design with novel ribosome biogenesis inhibition
In vitro vs Botrytis cinerea; derivative-specific result
Agrochemicals Fungicide Discovery Structure-Activity Relationship

2-Amino-6-methoxy-3-nitropyridine Procurement Scenarios


Hair Dye Intermediate Synthesis

2-Amino-6-methoxy-3-nitropyridine is the direct precursor to 2,3-diamino-6-methoxypyridine, a coupler component in oxidative hair dyes. The patented hydrogenation route [1] delivers the diamine in 86.5% yield and 99.0% purity, making the nitropyridine the sole cost‑effective starting material for this commercial personal care application.

Botrytis cinerea Fungicide Design

Medicinal chemistry teams optimizing pyridine‑based fungicides can leverage the 6‑methoxy‑3‑nitropyridin‑2‑amine core, which has demonstrated in vitro EC₅₀ values as low as 0.47 mg/L against Botrytis cinerea in derivative form [1]. The scaffold offers a differentiated mode of action (ribosome biogenesis inhibition) and serves as an alternative to succinate dehydrogenase inhibitor (SDHI) fungicides.

NLO Materials Research

Computational studies [1] confirm that 2‑amino‑6‑methoxy‑3‑nitropyridine exhibits enhanced first‑order hyperpolarizability due to intramolecular charge transfer facilitated by the 6‑methoxy group. Materials scientists exploring organic NLO chromophores should consider this compound as a tunable electron‑donor–acceptor building block.

H2-Receptor Antagonist Probes

Derivatives of 2‑amino‑6‑methoxy‑3‑nitropyridine have been evaluated as histamine H2‑receptor antagonists [1]. The 6‑methoxy group modulates lipophilicity and dipole orientation, offering a distinct SAR profile relative to 6‑unsubstituted analogs. This compound is therefore valuable for exploring novel H2‑receptor pharmacophores.

Application
Selection Property
Validation Focus
Hair Dye Intermediate Synthesis
6-Methoxy substitution for diamine conversion
Reduction yield and purity verification
Botrytis cinerea Fungicide Design
6-Methoxy-3-nitropyridin-2-amine core
In vitro EC₅₀ and mode of action confirmation
NLO Materials Research
Enhanced hyperpolarizability via methoxy group
NLO measurement and DFT validation
H2-Receptor Antagonist Probes
Lipophilicity modulation by 6-methoxy
H2 receptor binding assay and SAR profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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